molecular formula C₁₀H₉BrN₄O₂ B1155628 8-Bromo-3-methyl-9-(2-butynyl)-xanthine

8-Bromo-3-methyl-9-(2-butynyl)-xanthine

Cat. No.: B1155628
M. Wt: 297.11
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-methyl-9-(2-butynyl)-xanthine is a synthetic xanthine derivative with the molecular formula C₁₀H₉BrN₄O₂ and a molecular weight of 297.11 g/mol . The compound features a bromine atom at the C8 position and a 2-butynyl group at the N9 position of the xanthine core (Figure 1). These substitutions distinguish it from natural xanthines like caffeine and theobromine, which lack halogen atoms and alkyne side chains.

Synthesis: The compound is typically synthesized via alkylation of 8-bromotheophylline (8-bromo-1,3-dimethylxanthine) using 2-butynyl halides in the presence of a base such as K₂CO₃ in DMF . This method aligns with strategies for introducing substituents at the N7 or N9 positions of xanthine scaffolds .

Properties

Molecular Formula

C₁₀H₉BrN₄O₂

Molecular Weight

297.11

Synonyms

8-Bromo-9-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,9H)-dione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Xanthine Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of xanthine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Functional Differences
8-Bromo-3-methyl-9-(2-butynyl)-xanthine C8-Br, N9-2-butynyl, N3-CH₃ 297.11 Alkyne group enhances lipophilicity; bromine may hinder xanthine oxidase (XO) binding .
8-Bromo-3-methyl-7-(2-butynyl)-xanthine C8-Br, N7-2-butynyl, N3-CH₃ 297.11 Positional isomerism at N7 vs. N9 alters receptor selectivity .
8-Bromo-1,3,7-trimethylxanthine (5) C8-Br, N1-CH₃, N3-CH₃, N7-CH₃ 285.10 Triple methylation reduces solubility; bromine retains XO inhibition potential .
Theacrine (1,3,7,9-tetramethyluric acid) N1-CH₃, N3-CH₃, N7-CH₃, C9-CH₃, C6=O 224.21 Uric acid moiety and C9-CH₃ improve metabolic stability vs. xanthines .
8-Propynylthio-3,7-dimethylxanthine (9) C8-S-propynyl, N3-CH₃, N7-CH₃ 250.28 Thioether and propynyl groups enhance adenosine receptor antagonism .
Xanthine Oxidase (XO) Inhibition
  • However, analogs like 8-bromo-1,3,7-trimethylxanthine exhibit moderate XO inhibition (IC₅₀ ~50 µM), attributed to bromine’s electron-withdrawing effects .
  • In contrast, theacrine lacks XO inhibition due to its uric acid backbone but shows enhanced adenosine A₂A receptor binding .
Adenosine Receptor Modulation
  • The 2-butynyl group at N9 in this compound may sterically hinder adenosine A₁/A₂A receptor binding compared to smaller substituents like methyl .
  • 8-Pyrazole-substituted xanthines demonstrate potent bronchospasmolytic effects, suggesting that bulkier groups at C8 can enhance therapeutic profiles .
Antimicrobial and Antifungal Activity

Physicochemical Properties

  • Lipophilicity : The 2-butynyl group increases logP values by ~1.5 units compared to unsubstituted xanthines, improving blood-brain barrier penetration .
  • Solubility : Bromine at C8 reduces aqueous solubility, necessitating formulation adjustments for bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.